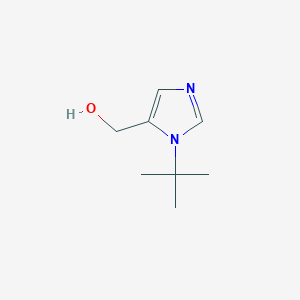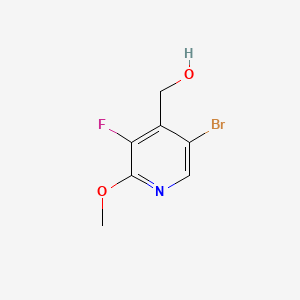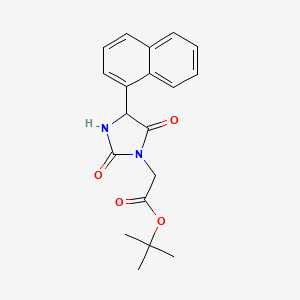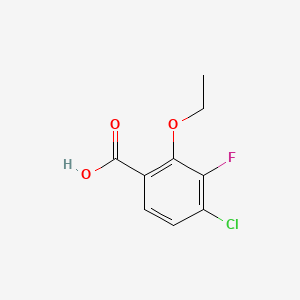![molecular formula C18H19NaO5S B14030937 sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)
sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound with a unique structure. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and a sulfate group. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The initial step often includes the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of deuterium atoms through specific deuteration reactions. The final step involves the sulfonation of the hydroxyl group to form the sulfate ester. Reaction conditions may include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, which require specialized equipment and safety protocols due to the handling of deuterium gas. The sulfonation step is typically carried out using sulfur trioxide or chlorosulfonic acid in the presence of a base to neutralize the resulting acid.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfate ester can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the sulfate ester may produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its unique structure and isotopic composition.
Industry: Utilized in the development of new materials and catalysts due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to unique biochemical effects. The sulfate group can participate in various biochemical pathways, including sulfation reactions that modify proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Sodium picosulfate: A similar sulfate ester used as a laxative.
Deuterated steroids: Compounds with deuterium atoms incorporated into their structure for metabolic studies.
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures used in various biological and chemical applications.
Uniqueness
The uniqueness of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its combination of deuterium atoms and a sulfate group, which imparts distinct chemical and biological properties. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H19NaO5S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1/i7D2,10D; |
Clave InChI |
HBVSSZJQFZAJLK-WAMZTSNFSA-M |
SMILES isomérico |
[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)





![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)




